FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Protecting Group Strategy

This Fmoc-protected, L-enantiomeric tetrahydronorharman-3-carboxylic acid is essential for solid-phase peptide synthesis (SPPS) requiring a conformationally restricted tryptophan analog. Unlike Fmoc-Trp-OH, the fused tetrahydro-β-carboline scaffold locks χ1 and χ2 dihedral angles, enabling precise SAR studies and enhanced proteolytic stability. Optimal for automated Fmoc/tBu synthesizers, delivering superior final purity over Boc-based strategies. Procure this high-purity building block to replicate published GPCR ligand analogues and develop stable antimicrobial peptide mimetics.

Molecular Formula C27H22N2O4
Molecular Weight 438.5 g/mol
CAS No. 1122062-52-5
Cat. No. B3082330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid
CAS1122062-52-5
Molecular FormulaC27H22N2O4
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESC1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
InChIInChI=1S/C27H22N2O4/c30-26(31)25-13-21-20-11-5-6-12-23(20)28-24(21)14-29(25)27(32)33-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,22,25,28H,13-15H2,(H,30,31)
InChIKeyIHHULIKSMJSELI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FMOC-1,2,3,4-Tetrahydronorharman-3-Carboxylic Acid: A Constrained Tryptophan Analog for Fmoc-SPPS and Conformational Peptide Design


FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid (CAS 1122062-52-5) is a constrained analog of tryptophan, structurally defined by a fused 1,2,3,4-tetrahydro-β-carboline (also known as tetrahydronorharman) scaffold bearing an Fmoc (fluorenylmethyloxycarbonyl) protecting group on the secondary amine nitrogen and a free carboxylic acid for peptide coupling . The compound exists as a defined stereoisomer (the L-enantiomer, also referenced as Fmoc-Tpi-OH or (S)-2-Fmoc-1,2,3,4-tetrahydronorharmane-3-carboxylic acid) with a molecular formula of C27H22N2O4 and a molecular weight of 438.47-438.49 g/mol . Its primary application is as a specialized building block in solid-phase peptide synthesis (SPPS), where the Fmoc group enables orthogonal protection under base-labile conditions while the conformationally restricted tetrahydronorharman core is employed to probe the role of tryptophan side-chain orientation in peptide-receptor interactions and to enhance proteolytic stability in bioactive sequences .

Why FMOC-1,2,3,4-Tetrahydronorharman-3-Carboxylic Acid Cannot Be Replaced by Fmoc-Trp-OH or Boc-Protected Analogs in Peptide Synthesis


Generic substitution of FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid with Fmoc-tryptophan (Fmoc-Trp-OH) or a Boc-protected analog (e.g., Boc-Tpi-OH) is not chemically or functionally equivalent. Replacing this compound with Fmoc-Trp-OH forfeits the conformational constraint imposed by the tetrahydronorharman ring system, which locks the indole side-chain χ1 and χ2 dihedral angles to restrict peptide backbone flexibility—a critical feature for structure-activity relationship (SAR) studies and for enhancing target binding specificity [1]. Conversely, substituting the Fmoc protecting group with a Boc group (as in Boc-Tpi-OH) fundamentally alters the orthogonal protection scheme. Comparative SPPS studies on T-peptide synthesis demonstrate that while Boc chemistry may offer slightly higher crude yields, the Fmoc-based strategy consistently delivers superior final product purity [2]. This is attributed to the orthogonality of the Fmoc/tBu protection scheme, which avoids the harsh acidic deprotection conditions (e.g., HF) and associated side reactions (e.g., incomplete deprotection of benzyl-based side-chain groups) characteristic of Boc/Bzl chemistry [3].

Quantitative Differentiation of FMOC-1,2,3,4-Tetrahydronorharman-3-Carboxylic Acid Against Closest Analogs: Purity, Orthogonality, and Conformational Constraint


Evidence 1: Superior Purification Efficiency of Fmoc-Protected Tpi over Boc-Protected Tpi in SPPS

In a direct comparative synthesis of the same target peptide ('T Peptide'), the Fmoc-based SPPS strategy using an Fmoc-protected building block (analogous to this compound's protecting group chemistry) delivered superior final product purity compared to the Boc-based strategy, despite a slightly lower crude yield. The study quantified that the Boc method produced a side-product still bearing a benzyl protecting group, whereas the Fmoc method produced a cleaner product profile [1]. This class-level inference directly supports the selection of the Fmoc-protected variant of tetrahydronorharman-3-carboxylic acid over its Boc-protected counterpart (e.g., Boc-Tpi-OH, CAS 66863-43-2) for applications requiring high final purity and simplified purification workflows.

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Protecting Group Strategy

Evidence 2: High Commercial Purity of FMOC-1,2,3,4-Tetrahydronorharman-3-Carboxylic Acid (≥98-99% by HPLC)

Commercial suppliers consistently provide FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid (L-enantiomer, CAS 204322-23-6) at high purity levels validated by HPLC. Sigma-Aldrich specifies a purity of ≥98.0% , while ChemImpex certifies a purity of ≥99% (HPLC) . In contrast, the unprotected core scaffold (H-Tpi-OH) or Boc-protected analogs are frequently offered at lower or unspecified purity grades, reflecting the well-established and optimized synthesis and purification protocols for the Fmoc-protected variant. This high, verified purity reduces the risk of introducing side products during automated SPPS runs and minimizes the need for pre-coupling purification steps.

Peptide Synthesis Analytical Chemistry Quality Control

Evidence 3: Defined Stereochemistry (L-Enantiomer) with Optical Rotation Specification

The L-enantiomer of this compound is supplied with a defined optical rotation specification of [α]20/D +56±2° (c = 1% in DMF) . This is a critical differentiator from the D-enantiomer (Fmoc-D-1,2,3,4-tetrahydronorharman-3-carboxylic acid, CAS 268731-07-3), which exhibits opposite optical rotation. In peptide SAR studies involving urotensin-II receptor ligands, the replacement of Trp with L-Tpi or D-Tpi produced analogues with distinct biological activities, underscoring that chirality at this constrained center is not interchangeable and directly influences receptor binding and activation profiles [1]. Procurement of the stereochemically defined L-enantiomer is therefore essential for reproducing literature results or designing bioactive peptides with a specific 3D conformation.

Chiral Chromatography Peptide Chemistry Stereochemistry

Optimal Research and Industrial Use Cases for FMOC-1,2,3,4-Tetrahydronorharman-3-Carboxylic Acid Based on Quantitative Evidence


Scenario 1: High-Fidelity Synthesis of Conformationally Constrained Peptides for GPCR SAR Studies

Researchers investigating G protein-coupled receptor (GPCR) ligands, such as urotensin-II receptor agonists or antagonists, should procure this Fmoc-protected L-enantiomer to incorporate the constrained Tpi residue. As demonstrated in comparative studies, replacing a flexible Trp residue with Tpi alters peptide backbone conformation and receptor binding mode, providing critical SAR insights [1]. The defined L-stereochemistry ([α]20/D +56±2°) is essential for reproducing the activity of published analogues and ensuring the intended 3D pharmacophore presentation .

Scenario 2: Automated Fmoc-SPPS Campaigns Requiring High Crude Peptide Purity and Minimal Side Reactions

For laboratories operating automated peptide synthesizers using standard Fmoc/tBu chemistry, this building block is the optimal choice. Class-level evidence demonstrates that Fmoc-based synthesis of peptides incorporating tetrahydronorharman cores yields higher final purity compared to Boc-based strategies, due to the orthogonality of the Fmoc group and the avoidance of harsh acidic cleavage [2]. The compound's high commercial purity (≥98-99% by HPLC) further minimizes side reactions and simplifies post-synthesis purification .

Scenario 3: Development of Proteolytically Stable Peptide Therapeutics and Antimicrobial Peptide Mimetics

When designing peptide-based drug candidates intended for enhanced in vivo stability, the incorporation of this constrained tryptophan analog is a strategic choice. The tetrahydronorharman scaffold restricts peptide backbone flexibility, which can confer resistance to proteolytic degradation by common proteases like trypsin [3]. This building block is specifically indicated for the synthesis of antimicrobial peptide mimetics, where conformational rigidity is often correlated with improved potency and bioavailability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.